2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid
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Overview
Description
2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of o-phenylenediamine with glyoxal to form the indazole ring. This intermediate is then subjected to further reactions to introduce the pyrimidine and benzoic acid moieties .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for treating various diseases, particularly cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one: Another indole derivative with potential biological activities.
1H-indazole-6-amine derivatives: Known for their anticancer properties.
Uniqueness
2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid is unique due to its specific structure, which combines the indazole, pyrimidine, and benzoic acid moieties. This unique combination contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
929007-69-2 |
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Molecular Formula |
C18H14N6O2 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-[[2-(1H-indazol-6-ylamino)pyrimidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H14N6O2/c25-17(26)13-3-1-2-4-14(13)22-16-7-8-19-18(23-16)21-12-6-5-11-10-20-24-15(11)9-12/h1-10H,(H,20,24)(H,25,26)(H2,19,21,22,23) |
InChI Key |
YMIJUBCSOKSFRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
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